molecular formula C9H23NOSi B1337531 3-(tert-butyldimethylsilyloxy)propan-1-amine CAS No. 115306-75-7

3-(tert-butyldimethylsilyloxy)propan-1-amine

Cat. No. B1337531
Key on ui cas rn: 115306-75-7
M. Wt: 189.37 g/mol
InChI Key: LNSJAAYIGOFKTA-UHFFFAOYSA-N
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Patent
US05081261

Procedure details

tert-Butyldimethylsilyl chloride (14.7 g, 97.5 mmol), followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (14.6 ml, 97.5 mmol) was added to a solution 3-amino-1-propanol (7.45 ml, 97.5 mmol) in dichloromethane (100 ml) at 0° C. under argon. After 6 hours stirring at room temperature, the mixture was quenched with water and washed successively with 10% hydrochloric acid, saturated sodium bicarbonate solution and brine. Evaporation of the dried (magnesium sulfate) organic phase gave the title amine. 1 (HNMR(CDCl3): -0.03 (s, 6H), 0.81 (s, 9H), 1.61 (p, 2H, J=6.1 Hz), 2.20 (br, 2H), 2.75 (t, 2H, J=6.8 Hz) and 3.63 (t, 2H, J=6.12 Hz).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Quantity
7.45 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].N12CCCN=C1CCCCC2.[NH2:20][CH2:21][CH2:22][CH2:23][OH:24]>ClCCl>[O:24]([CH2:23][CH2:22][CH2:21][NH2:20])[Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Two
Name
Quantity
14.6 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
7.45 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 6 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water
WASH
Type
WASH
Details
washed successively with 10% hydrochloric acid, saturated sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate) organic phase

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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